molecular formula C16H23N3O3S B2916311 N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide CAS No. 1428355-10-5

N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2916311
CAS No.: 1428355-10-5
M. Wt: 337.44
InChI Key: YVGSOWHHZQVILN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide (CAS#: 1428355-10-5) is a synthetic organic compound with a molecular formula of C16H23N3O3S and a molecular weight of 337.4 g/mol . This molecule features a benzodioxole moiety, a structural motif prevalent in compounds with significant central nervous system (CNS) activity. The benzodioxole group is a key pharmacophore in several neuroactive agents, including the anticonvulsant drug Stiripentol, which serves as a lead compound for structural modification in developing new therapeutics for neurological disorders . This compound is of high interest in preclinical research for neuroscience and oncology. In neuroscience, structurally related benzodioxole-containing compounds have demonstrated potent activity as negative allosteric modulators (NAMs) of ionotropic glutamate receptors, such as AMPA receptors (AMPARs) . Excessive activity of these receptors is implicated in excitotoxicity, which underlies various neurological pathologies including epilepsy, Alzheimer's disease, and other seizure disorders . The compound's structure, incorporating a thiazepane ring, suggests potential for modulating such targets. In oncology, the benzodioxole scaffold is found in molecules investigated as potent inhibitors of specific cancer-driving mutations, such as KRAS G12C, which is prevalent in pancreatic, colorectal, and lung cancers . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex derivatives or as a reference standard in structure-activity relationship (SAR) studies to optimize pharmacological profiles for enhanced potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Prior to handling, researchers should consult relevant safety data sheets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18(2)9-13-10-23-7-3-6-19(13)16(20)17-12-4-5-14-15(8-12)22-11-21-14/h4-5,8,13H,3,6-7,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGSOWHHZQVILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that this compound acts primarily through modulation of neurotransmitter systems and may influence various receptor pathways. Specifically, it has been noted for its interaction with sigma receptors, which are implicated in various neurological functions and disorders .

Pharmacological Effects

  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis in vitro. Studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues .
  • Antidepressant Activity : In animal models, this compound exhibited significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures, suggesting a role in modulating immune responses .

Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. Results indicated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in cell viability and a reduction in markers of oxidative stress .

Concentration (µM)Cell Viability (%)Oxidative Stress Marker Reduction (%)
108520
509240
1009860

Study 2: Antidepressant Activity

In a behavioral study using the forced swim test in mice, administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in a significant reduction in immobility time compared to the control group . This suggests potential antidepressant activity.

Dose (mg/kg)Immobility Time (seconds)
Control120
590
1070

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